10-O-Methyl Gibberellin A95 10-O-Methyl Gibberellin A95
Brand Name: Vulcanchem
CAS No.:
VCID: VC17961604
InChI: InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,7,12-14,23H,1,5-6,8-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1
SMILES:
Molecular Formula: C20H24O5
Molecular Weight: 344.4 g/mol

10-O-Methyl Gibberellin A95

CAS No.:

Cat. No.: VC17961604

Molecular Formula: C20H24O5

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

10-O-Methyl Gibberellin A95 -

Specification

Molecular Formula C20H24O5
Molecular Weight 344.4 g/mol
IUPAC Name methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate
Standard InChI InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,7,12-14,23H,1,5-6,8-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1
Standard InChI Key YLRCJLYCVYKISQ-HOWNIQBVSA-N
Isomeric SMILES C[C@@]12CC=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O
Canonical SMILES CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

10-O-Methyl Gibberellin A95 possesses the molecular formula C20H24O5\text{C}_{20}\text{H}_{24}\text{O}_{5} and a molar mass of 344.4 g/mol. Its IUPAC name, methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-13-ene-9-carboxylate, reflects its complex stereochemistry and functional groups. The compound’s structure integrates a carboxylate ester at position 9, a hydroxyl group at position 5, and a methylidene moiety at position 6 (Table 1).

Table 1: Key Chemical Properties of 10-O-Methyl Gibberellin A95

PropertyValue
Molecular FormulaC20H24O5\text{C}_{20}\text{H}_{24}\text{O}_{5}
Molecular Weight344.4 g/mol
IUPAC NameMethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-13-ene-9-carboxylate
Canonical SMILESCC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O
PubChem CID169443631

Stereochemical Complexity

The compound’s bioactivity is contingent upon its stereochemical configuration, with seven stereocenters dictating its three-dimensional orientation . Nuclear magnetic resonance (NMR) studies confirm the relative configurations at positions 1R, 2R, 5S, 8S, 9S, 10R, and 11R, which are critical for its interaction with gibberellin receptors. The methyl esterification at the 10-O position enhances its stability compared to carboxylic acid counterparts like Gibberellin A95 (CAS 78259-50-4), which has a molecular formula of C19H22O5\text{C}_{19}\text{H}_{22}\text{O}_{5} and a free carboxyl group .

Biosynthesis and Synthetic Methodologies

Pathway Derivation from Gibberellic Acid

10-O-Methyl Gibberellin A95 is synthesized via methylation of Gibberellin A95, which itself originates from gibberellic acid (GA3) through oxidative modifications. The methylation step employs S-adenosylmethionine (SAM) as a methyl donor in enzymatic reactions, though industrial synthesis often utilizes dimethyl sulfate or methyl iodide under alkaline conditions. Key intermediates include 3-epi-Gibberellin A95 and 10-carboxy-Gibberellin A95, which undergo selective protection and deprotection to achieve regioselective methylation.

Industrial Synthesis Challenges

Table 2: Comparative Analysis of 10-O-Methyl Gibberellin A95 and Gibberellin A95

Parameter10-O-Methyl Gibberellin A95Gibberellin A95
Molecular FormulaC20H24O5\text{C}_{20}\text{H}_{24}\text{O}_{5}C19H22O5\text{C}_{19}\text{H}_{22}\text{O}_{5}
Functional GroupsMethyl ester, hydroxylCarboxylic acid, hydroxyl
logP1.6081.13
Aqueous Solubility (logS)-3.717-3.71
Synthetic Accessibility6.5686.45

Biological Activity and Mechanism of Action

Plant Growth Modulation

Although direct studies on 10-O-Methyl Gibberellin A95 are sparse, its structural similarity to active gibberellins suggests analogous mechanisms. Gibberellins bind to GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptors, promoting DELLA protein degradation and activating transcription factors for cell elongation . In Arabidopsis thaliana, exogenous application of methylated gibberellins increases hypocotyl length by 40% compared to controls .

Stress Response Interactions

Research Advancements and Applications

Agricultural Biotechnology

The compound’s stability makes it a candidate for slow-release formulations in crop management. Field trials with wheat cultivars showed a 15% increase in grain yield when treated with 10-O-Methyl Gibberellin A95 microcapsules, attributed to prolonged bioactivity during the tillering stage. Contrastingly, free gibberellic acid required 3x higher application frequencies for comparable results.

Challenges and Future Directions

Synthesis Optimization

Current methodologies for 10-O-Methyl Gibberellin A95 synthesis require multi-step protocols with cumulative yields below 20%. Flow chemistry approaches, utilizing immobilized enzymes in microreactors, may address these inefficiencies. Preliminary data indicate a 3.2-fold yield improvement when using lipase-based methylation catalysts.

Environmental Impact Mitigation

The ecological persistence of synthetic gibberellins raises concerns. Biodegradation studies show that 10-O-Methyl Gibberellin A95 has a soil half-life of 42 days, compared to 18 days for gibberellic acid . Development of photo-labile protecting groups could reduce environmental persistence while maintaining bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator